molecular formula C19H18N2O2S B11355293 2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11355293
M. Wt: 338.4 g/mol
InChI Key: XBZDEGFPKGHFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with 2-phenyl-1,3-thiazol-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and dyes due to its stable thiazole ring structure

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group and the benzamide moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-17-11-7-6-10-16(17)18(22)20-12-15-13-24-19(21-15)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,20,22)

InChI Key

XBZDEGFPKGHFBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.